4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H17NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the esterification of 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-pyrrolidine-1,2-dicarboxylic acid 1-isobutyl ester.
Reduction: Formation of 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-isobutyl alcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-methyl ester
- 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-ethyl ester
Uniqueness
4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific ester group, which imparts distinct physicochemical properties. The isobutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-hydroxy-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-6(2)5-16-10(15)11-4-7(12)3-8(11)9(13)14/h6-8,12H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
OUVWVZXFLLDJCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
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